Thiocolchicine
Overview
Description
Thiocolchicine is a semi-synthetic derivative of the natural anti-inflammatory glycoside, colchicine . It has a molecular formula of C22H25NO5S and a molecular weight of 415.50 .
Synthesis Analysis
The manufacturing of thiocolchicoside, a derivative of thiocolchicine, requires a key step: the regioselective demethylation and glucosylation of chemically derivative thiocolchicine . This transformation is performed by a specific strain of Bacillus megaterium . The same process, with minor modifications, can be used to convert the by-product 3-O-demethyl-thiocolchicine into thiocolchicoside .Molecular Structure Analysis
Thiocolchicine has a molecular formula of C22H25NO5S . Its structure includes one defined stereocentre .Chemical Reactions Analysis
Thiocolchicine can be transformed into thiocolchicoside through a biotransformation process performed by a specific strain of Bacillus megaterium . This process involves the regioselective demethylation and glucosylation of thiocolchicine .Physical And Chemical Properties Analysis
Thiocolchicine has a density of 1.3±0.1 g/cm3, a boiling point of 729.1±60.0 °C at 760 mmHg, and a flash point of 394.7±32.9 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Scientific Research Applications
Effects on Axonal Cytoskeleton
Thiocolchicine, a derivative of colchicine, has been explored for its effects on the cytoskeleton of neurons. Research indicates that thiocolchicine can lead to a decrease in myelinated fiber area in the peroneus nerve of rats, attributable to a reduction in axoplasm area. This effect is consistent with thiocolchicine's ability to bind to the microtubule skeleton, impacting microtubule density and increasing neurofilaments, particularly affecting myelinated fibers more than unmyelinated axons (Ferri et al., 2002).
Interaction with GABA(A) Receptor
Thiocolchicine's interaction with the GABA type A receptors (GABAARs) and its inhibitory effect on phasic and tonic GABAAR-mediated currents have been studied, revealing its potential as a competitive antagonist of GABAAR function. This interaction suggests a mechanism underlying the convulsant and proconvulsant actions observed in clinical settings, highlighting the complexity of thiocolchicine's pharmacological profile and its potential impact on central nervous system function (Carta et al., 2006).
Buccal Delivery for Improved Bioavailability
The bioavailability challenges of thiocolchicine have led to research into alternative delivery methods, such as buccal and sublingual administration, to bypass the first-pass effect observed with oral delivery. Studies on porcine oral mucosa and human subjects demonstrate the potential of bioadhesive and fast-dissolving discs for delivering thiocolchicine effectively through the oral mucosa, suggesting a promising approach for enhancing its bioavailability and therapeutic application (Artusi et al., 2003).
Glucosylation by Centella Asiatica
Research into the biotransformation capabilities of cell cultures has shown that Centella asiatica can convert thiocolchicine into its glucosyl derivatives, indicating a novel approach for modifying and potentially enhancing the properties of thiocolchicine for therapeutic uses. This study provides insights into the use of plant cell cultures for the modification of thiocolchicine, opening avenues for the development of new drug derivatives with improved efficacy and reduced toxicity (Solet et al., 1993).
Antagonistic Effects on GABA(A) Receptors
Further investigation into thiocolchicine's pharmacological actions reveals its inhibitory effects on various subtypes of recombinant GABA(A) receptors, supporting the notion of thiocolchicine as a potent inhibitor of GABA-evoked currents. This research underscores the potential mechanism by which thiocolchicine may exert epileptogenic activity, through the inhibition of central nervous system inhibitory receptors, especially GABA(A) receptors (Mascia et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEGANPVAXDBPL-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181751 | |
Record name | Thiocholchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiocolchicine | |
CAS RN |
2730-71-4 | |
Record name | Thiocolchicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2730-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocolchicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocolchicine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiocholchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiocolchicine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOCOLCHICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47541468FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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